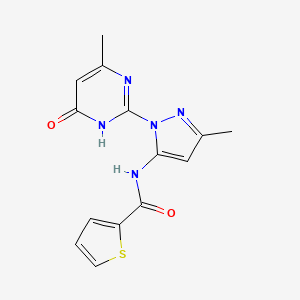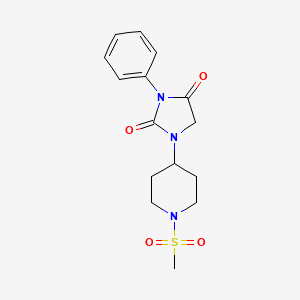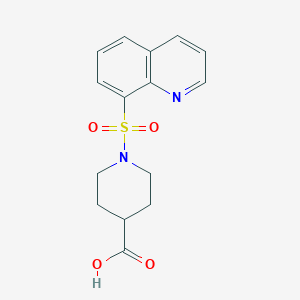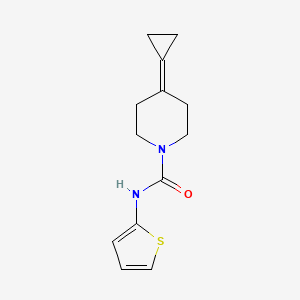
Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate
説明
“Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate” is a chemical compound with the CAS Number: 324737-10-2 . It has a molecular weight of 194.19 and its IUPAC name is methyl 2-methyl-3-oxo-3-(2-pyrazinyl)propanoate .
Synthesis Analysis
The synthesis of this compound involves the use of tetraphosphorus decasulfide in 5,5-dimethyl-1,3-cyclohexadiene and toluene at 135℃ for 4 hours . Another method involves the use of phosphorous (V) sulfide in toluene and xylene at 135℃ for 4 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N2O3/c1-6(9(13)14-2)8(12)7-5-10-3-4-11-7/h3-6H,1-2H3 . Unfortunately, the exact 3D structure is not available in the search results.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available in the search results.科学的研究の応用
1. Synthesis of Diverse Chemical Compounds
Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate is used in the synthesis of a variety of chemical compounds. For example, it is involved in the efficient synthesis of 3-(pyrimidinyl)propanoates from levulinic acid, leading to the creation of new pyrimidine and pyrimidine-like derivatives (Flores et al., 2013). Additionally, this compound plays a role in the synthesis of 1,2-dialkyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acids, revealing insights into hydrogen bonding mechanisms (Dobbin et al., 1993).
2. Exploration of Heterocyclic Chemistry
The compound is instrumental in exploring various aspects of heterocyclic chemistry. For instance, it is used in the heterocyclization of methyl 7,7,7-trifluoro-4-methoxy-6-oxo-4-heptenoate into isoxazole and pyrazole derivatives, showcasing its utility in creating glutamate-like 3-(trihalomethylated-1,2-azol-3-yl)propanoates (Flores et al., 2014).
3. Applications in Corrosion Inhibition
This chemical has been studied for its potential applications in corrosion inhibition. Research on methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)-3-(1H-indol-3-yl)propanoate revealed its effectiveness in inhibiting corrosion of C38 steel in hydrochloric acid solutions (Missoum et al., 2013).
4. Development of Anticoagulant Agents
The compound also finds use in the medical field, particularly in the development of anticoagulant agents. For example, it is utilized in synthesizing pyrano[3,2-g]quinolin-2-ones, which have shown inhibitory activity against blood coagulation factors Xa and XIa (Potapov et al., 2021).
5. Use in Tobacco Flavoring
This compound is also explored in the flavoring industry, where it serves as a precursor in the synthesis of tobacco flavor additives. For instance, its derivative, octahydro-2H-1-benzopyran-2-one, has been synthesized and utilized in tobacco flavoring (Zhao Yu, 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
methyl 2-methyl-3-oxo-3-pyrazin-2-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6(9(13)14-2)8(12)7-5-10-3-4-11-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMXIGKZHSBQIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=NC=CN=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2868508.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide](/img/structure/B2868509.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2868512.png)
![lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate](/img/structure/B2868513.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2868514.png)


![N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2868520.png)
![Benzamide, 2-ethoxy-N-[5-[(2-fluorophenyl)methyl]-2-thiazolyl]-](/img/structure/B2868521.png)
